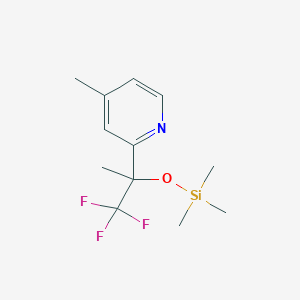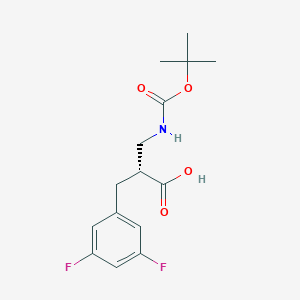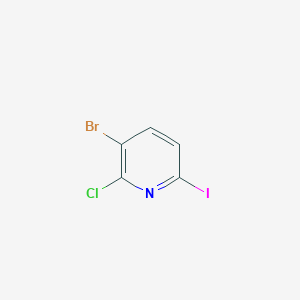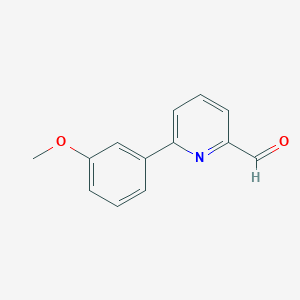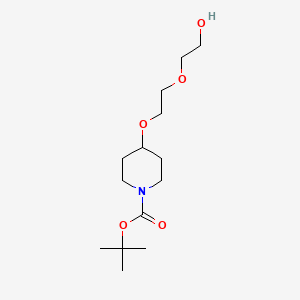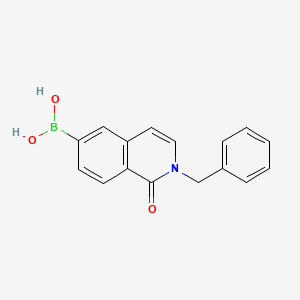
3'-Chloro-4'-fluoro-5'-methylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-4’-fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3’-Chloro-4’-fluoro-5’-methylacetophenone may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, methylation, and acylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-4’-fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3’-Chloro-4’-fluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-4’-fluoro-5’-methylacetophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group plays a crucial role in forming hydrogen bonds and other interactions with biological macromolecules, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Chloro-4’-methoxyacetophenone
- 3’-Chloro-4’-fluoroacetophenone
- 4’-Chloro-3’-methylacetophenone
Uniqueness
3’-Chloro-4’-fluoro-5’-methylacetophenone is unique due to the combination of chloro, fluoro, and methyl substituents, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H8ClFO |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3 |
Clave InChI |
ARQAPIAILQTLMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


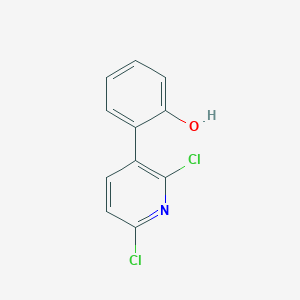
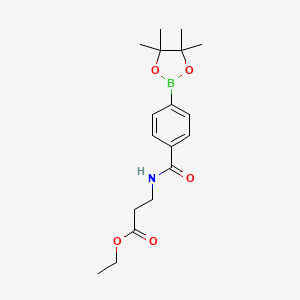

![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
